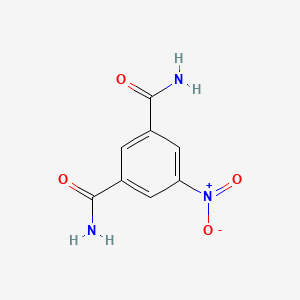

5-Nitroisophthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJTJLJXCWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068075 | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-07-0 | |

| Record name | 5-Nitro-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38177-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038177070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisophthalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISOPHTHALDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKN7V6NEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways for 5 Nitroisophthalamide and Its Derivatives

Chemo-selective Syntheses of the 5-Nitroisophthalamide Core

The construction of the this compound backbone requires careful control of reactivity to selectively form the two amide bonds without interfering with the nitro group.

Electrochemical methods offer a sustainable and reagent-light approach to amide bond formation, avoiding the need for traditional coupling agents. nih.gov These techniques utilize electrons as traceless redox reagents. nih.gov One strategy, known as the "anion pool" method, involves the electrochemical generation of highly nucleophilic amine anions, which then react with acyl donors like acid anhydrides to form amides. rsc.orgrsc.org This method is performed at room temperature and avoids the use of rare transition metals. rsc.org

Another electrochemical approach involves the oxidation of hemiaminals, formed in situ from aldehydes and amines, on a gold electrocatalyst. acs.org This process is highly chemoselective, with mechanistic studies suggesting that the adsorption of the amine onto the gold surface is key to this selectivity. acs.org While not specifically detailed for this compound, these principles represent a frontier in amide synthesis that could be applied to its formation, potentially offering greener and more atom-economical routes compared to traditional methods. rsc.orgrsc.org

Table 1: Overview of Electrochemical Amide Synthesis Strategies

| Method | Principle | Key Features | Potential Application to this compound |

|---|---|---|---|

| Anion Pool Method | Electrochemical generation of nucleophilic amine anions. rsc.orgrsc.org | Room temperature, avoids transition metals and added bases, high atom economy. rsc.org | Reaction of an electrochemically generated amine with a 5-nitroisophthalic acid derivative. |

| Hemiaminal Oxidation | Chemoselective electrochemical oxidation of in situ formed hemiaminals. acs.org | Continuous flow system, gold electrocatalyst, minimal waste. acs.org | Synthesis from 5-nitroisophthalaldehyde (B1356615) and a primary amine. |

Catalytic aminocarbonylation is a powerful method for amide synthesis, typically involving the coupling of an aryl halide, an amine, and a source of carbon monoxide (CO). scispace.comnih.gov Palladium catalysts are extensively used for these reactions due to their high efficiency and tolerance for various functional groups. nih.gov However, research has also focused on more cost-effective first-row metals like cobalt and nickel. rsc.orgorganic-chemistry.org

A cobalt-catalyzed aminocarbonylation of aryl halides promoted by visible light has been developed, which is successful with a broad range of amines. scispace.comrsc.org Nickel-based systems, using ligands like phosphites, have also proven effective and offer the advantage of being more stable to air and moisture. organic-chemistry.org In some cases, N,N-dimethylformamide (DMF) can serve as both the carbonyl and amide source, eliminating the need for toxic carbon monoxide gas. organic-chemistry.org These methods could be applied to synthesize this compound starting from a dihalo-nitrobenzene derivative. For instance, a palladium-catalyzed process has been used to convert aryl iodides to primary aromatic amides, achieving a 73% yield for a related nitroisophthalamide derivative. dntb.gov.uaresearchgate.netthieme-connect.com

Table 2: Selected Catalytic Aminocarbonylation Systems

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium/Xantphos | Aryl iodides, CO, Nitroarenes | Photochemical reaction at 25 °C, 1 atm CO. nih.gov | nih.gov |

| Cobalt Carbonyl | (Hetero)aryl halides, Amines, CO | Visible light-promoted, avoids precious metals. scispace.comrsc.org | scispace.comrsc.org |

| Nickel/Phosphite | Aryl iodides/bromides, DMF | Uses DMF as CO and amide source, air-stable catalyst. organic-chemistry.org | organic-chemistry.org |

The most conventional and widely reported method for synthesizing this compound and its derivatives is through condensation reactions. google.comgoogle.com This typically involves reacting a derivative of 5-nitroisophthalic acid with a primary amine. A common starting material is dimethyl 5-nitroisophthalate, which is reacted with an amine, such as 2,3-dihydroxypropylamine, in a solvent like 2-methoxyethanol. google.comgoogle.com The reaction is often catalyzed by a base, such as sodium methoxide, and driven by heating at reflux. google.comgoogle.com

Alternatively, the more reactive 5-nitroisophthaloyl chloride can be used, which readily reacts with amines at room temperature. psu.edu These condensation reactions are foundational in the synthesis of polyamides like poly(m-phenylene isophthalamide). psu.eduresearchgate.net The purity and yield of the final this compound product can be optimized by controlling the stoichiometry of the reactants and the reaction temperature. google.com

Table 3: Condensation Reaction for N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide

| Starting Material | Reagent | Catalyst | Conditions | Yield | Reference |

|---|

Nitration and Reduction Processes in Isophthalamide (B1672271) Synthesis

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. masterorganicchemistry.com To synthesize this compound via this route, one would start with an isophthalamide and introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comkhanacademy.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. masterorganicchemistry.comyoutube.com The presence of the two amide groups on the ring deactivates it but directs the incoming nitro group to the meta position (C-5), which is sterically accessible. This process has been applied in the synthesis of various nitro-substituted aromatic polyamides and related small molecules. psu.eduresearchgate.net

The reduction of the nitro group in this compound to form 5-aminoisophthalamide is a crucial step in the synthesis of many pharmaceutical intermediates. google.comgoogle.com This transformation is most commonly achieved through catalytic hydrogenation. The this compound derivative is dissolved in a suitable solvent, and a metal catalyst is added. google.com The mixture is then exposed to hydrogen gas (H₂), often under pressure. cdnsciencepub.com Common catalysts for this reduction include palladium on carbon (Pd/C) and Raney nickel. google.comgoogle.comcdnsciencepub.com The reaction proceeds efficiently under these conditions to yield the corresponding 5-amino derivative, which can then be used in subsequent reactions without the need for isolating the nitro intermediate. google.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these reactions is key to optimizing conditions and predicting outcomes.

The condensation reaction to form the amide bond typically follows a nucleophilic acyl substitution mechanism. studysmarter.co.uklibretexts.org When an acid chloride (e.g., 5-nitroisophthaloyl chloride) is the substrate, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the amide. libretexts.org When an ester (e.g., dimethyl 5-nitroisophthalate) is used, the mechanism is similar, but the leaving group is an alkoxide (e.g., methoxide). masterorganicchemistry.com This reaction is often slower and may require heat or a catalyst. masterorganicchemistry.comwikipedia.org

The mechanism for electrophilic aromatic nitration begins with the reaction of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺). khanacademy.orgyoutube.com This powerful electrophile is attacked by the π-electrons of the benzene (B151609) ring of the isophthalamide substrate, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the final step, a weak base (like water or the bisulfate ion) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring and yielding this compound. youtube.com Alternative mechanisms involving single electron transfer (SET) have also been proposed. wikipedia.org

For catalytic aminocarbonylation , the mechanism is more complex and depends on the specific catalyst used. With palladium catalysts, a common cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Finally, nucleophilic attack by the amine on this complex, followed by reductive elimination, releases the amide product and regenerates the palladium(0) catalyst. scispace.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Aminoisophthalamide |

| Dimethyl 5-nitroisophthalate |

| 5-Nitroisophthaloyl chloride |

| 2,3-dihydroxypropylamine |

| N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide |

| Sodium methoxide |

| 2-methoxyethanol |

| Nitric acid |

| Sulfuric acid |

| Nitronium ion |

| Palladium on carbon |

| Raney nickel |

| N,N-dimethylformamide (DMF) |

| Carbon monoxide |

Computational Chemistry and Theoretical Modeling of 5 Nitroisophthalamide Systems

Density Functional Theory (DFT) Applications for Molecular Structures and Energetics

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com This theory is founded on the principle that the total energy of a system is a unique functional of its electron density. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state energy and electron density of a molecule, from which numerous other properties can be derived. nih.gov

In the context of 5-Nitroisophthalamide, DFT calculations begin with geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. DFT methods, particularly with hybrid functionals like B3LYP, have shown excellent agreement with experimental data for predicting the geometry of organic molecules. nih.govnih.gov

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure and predict the chemical reactivity of this compound. This is achieved through the calculation of various reactivity descriptors, which are derived from the principles of conceptual DFT.

Fukui Functions: The Fukui function, f(r), is a key descriptor that identifies the most reactive sites within a molecule. researchgate.netscm.com It describes the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (attack by an electron donor) and highlights sites that are most likely to accept an electron. faccts.de It is calculated from the electron densities of the neutral (N) and anionic (N+1) states.

f-(r) : Describes reactivity towards an electrophilic attack (attack by an electron acceptor) and indicates sites that are most likely to donate an electron. faccts.de It is calculated from the densities of the neutral (N) and cationic (N-1) states.

f0(r) : Describes reactivity towards a radical attack. faccts.de

By condensing these functions onto individual atomic sites, one can rank the atoms in this compound from most to least reactive for each type of attack.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It can be approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). nih.gov A larger hardness value implies greater stability and lower reactivity.

Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov It quantifies the molecule's propensity to act as an electrophile. nih.govnih.gov

The following table provides representative theoretical values for the global reactivity descriptors of this compound, calculated using DFT.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -3.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.30 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.85 |

| Electrophilicity Index | ω | μ2 / (2η) | 6.46 |

Note: The values in this table are for illustrative purposes to demonstrate the output of DFT calculations and are not derived from experimental data.

DFT is also a powerful tool for studying non-covalent interactions, such as hydrogen bonding, which are crucial for understanding molecular recognition and complex formation. For this compound, the amide (-CONH2) groups can act as hydrogen bond donors, making the molecule a potential receptor for anions.

The strength of this interaction, known as the anion binding energy (ΔEbind), can be calculated to predict the stability of the complex formed between this compound (the host) and an anion (the guest). The calculation is performed using the supermolecular approach, where the binding energy is the difference between the energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules:

ΔEbind = Ecomplex - (Ehost + Eguest)

A more negative value of ΔEbind indicates a stronger and more stable interaction. These calculations can be performed for a series of different anions to determine the binding selectivity of this compound. mdpi.com

The table below presents illustrative DFT-calculated gas-phase binding energies for this compound with various anions.

| Anion Guest | Host-Guest Complex | Illustrative Binding Energy (ΔEbind) (kJ/mol) |

|---|---|---|

| Chloride (Cl-) | [this compound·Cl]- | -55.2 |

| Bromide (Br-) | [this compound·Br]- | -48.7 |

| Nitrate (B79036) (NO3-) | [this compound·NO3]- | -62.5 |

| Acetate (CH3COO-) | [this compound·CH3COO]- | -75.1 |

Note: The values in this table are for illustrative purposes and represent typical outputs of such computational studies.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.govnih.gov

For this compound, an MD simulation would involve several steps:

Force Field Parameterization: A classical force field, which defines the potential energy of the system as a function of atomic positions, is assigned to the molecule.

Solvation: The molecule is placed in a simulation box filled with an explicit solvent, such as water, to mimic solution-phase conditions.

Simulation: The system is typically brought to a desired temperature and pressure, and the simulation is run for a period ranging from nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, is analyzed to extract information about the molecule's conformational preferences. semanticscholar.org

Analysis of the MD trajectory can reveal the most frequently adopted shapes (conformations) of this compound in solution. This is particularly useful for understanding the flexibility of the amide groups and how their orientation might change upon binding to other molecules or ions. nih.gov

Quantum Chemical Calculations for Spectroscopic Correlation and Validation

Quantum chemical calculations are essential for interpreting and validating experimental spectroscopic data. By predicting spectra from first principles, researchers can confirm structural assignments and gain a deeper understanding of the electronic and vibrational properties of a molecule. nih.gov

DFT is widely used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. dtic.milmdpi.comrsc.org The process involves first obtaining the optimized molecular geometry and then performing a subsequent calculation (e.g., a frequency calculation) at that geometry. dtic.milsonar.ch

For molecules related to this compound, this approach has proven effective. A study involving the incorporation of a 5-nitroisophthalic acid linker into a metal-organic framework (MOF) demonstrated good agreement between the theoretical IR spectrum calculated via DFT and the experimental data. researchgate.net This successful correlation validates the accuracy of the computational model and allows for a detailed assignment of the experimental vibrational modes. researchgate.net Similarly, DFT-based methods can predict ¹H and ¹³C NMR spectra, which are invaluable for confirming the chemical structure of the synthesized compound. nih.gov This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization.

Supramolecular Chemistry and Molecular Recognition Phenomena of 5 Nitroisophthalamide Based Receptors

Design and Synthesis of Anion Receptors Incorporating the Nitroisophthalamide Moiety

The design of anion receptors based on the 5-nitroisophthalamide framework is a strategic process aimed at creating molecules with high affinity and selectivity for specific anions. The core principle involves the incorporation of the this compound unit into a larger molecular structure that preorganizes the hydrogen bond donating amide groups for effective anion binding. semanticscholar.org The electron-withdrawing nature of the nitro group is a key design element, as it increases the acidity of the N-H protons of the amide groups, making them stronger hydrogen bond donors. researchgate.netnih.gov

The synthesis of these receptors typically involves standard organic chemistry reactions. A common strategy is the condensation reaction between 5-nitroisophthaloyl dichloride and various amines. This approach allows for the introduction of diverse functional groups and structural motifs, leading to a wide range of receptor architectures. For example, acyclic receptors can be synthesized by reacting 5-nitroisophthaloyl dichloride with two equivalents of a monoamine. More complex macrocyclic receptors can be prepared through high-dilution cyclization reactions between the diacid chloride and a diamine, which helps to favor the intramolecular cyclization over intermolecular polymerization.

The choice of the amine component is crucial in tailoring the properties of the receptor. By using amines that contain additional recognition sites, such as pyrrole N-H groups or other hydrogen bond donors, the anion binding affinity and selectivity of the resulting receptor can be further enhanced. nih.gov The synthesis of a bis-urea anion receptor incorporating a nitro substituent, for instance, has been reported, demonstrating the versatility of synthetic approaches to create receptors with multiple hydrogen bonding sites. nih.gov The general synthetic scheme for a simple acyclic this compound-based receptor is depicted below:

Figure 1: General synthesis of an acyclic this compound-based anion receptor. >

O2N-C6H3(COCl)2 + 2 R-NH2 → O2N-C6H3(CONH-R)2 + 2 HCl

>

(5-nitroisophthaloyl dichloride) + (Amine) → (this compound receptor)

The characterization of these synthesized receptors is typically carried out using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their chemical structure and purity.

Mechanism of Anion Complexation through Hydrogen and Halogen Bonding Interactions

The primary mechanism by which this compound-based receptors bind anions is through the formation of multiple hydrogen bonds between the amide N-H groups of the receptor and the anion guest. nih.gov The two amide protons on the isophthalamide (B1672271) core act as convergent hydrogen bond donors, creating a binding pocket that is complementary in size and shape to the target anion. The enhanced acidity of these protons due to the electron-withdrawing nitro group strengthens these hydrogen bonding interactions, leading to higher binding affinities. researchgate.net

The interaction can be represented as follows:

> R-C(O)N-H ···X -

Where H is the amide proton and X - is the anion. The strength of this interaction is dependent on several factors, including the basicity of the anion and the acidity of the N-H proton.

The complexation of anions by these receptors is often studied in solution using techniques like 1H NMR titration experiments. By monitoring the chemical shift changes of the amide protons upon the addition of the anion, the stoichiometry of the complex and the binding constant (association constant, Ka) can be determined. nih.gov

Host-Guest Chemistry and Self-Assembly Processes Involving Isophthalamides

Host-guest chemistry is a central concept in supramolecular chemistry that describes the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. fiveable.me In the context of this compound-based receptors, the receptor acts as the host, and the anion is the guest. The formation of a stable host-guest complex is driven by the non-covalent interactions discussed in the previous section. The specificity of the host-guest interaction is determined by the principle of molecular recognition, where the host has a binding site that is electronically and sterically complementary to the guest. fiveable.me

Isophthalamide derivatives, including those with a nitro group, are also known to participate in self-assembly processes. nih.gov Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The planar and rigid nature of the isophthalamide core, combined with the hydrogen bonding capabilities of the amide groups, can lead to the formation of well-defined supramolecular architectures such as tapes, sheets, or helical structures in the solid state and in solution. The presence of the nitro group can influence these self-assembly processes by modifying the electronic properties of the molecule and potentially participating in intermolecular interactions.

For example, in the solid state, this compound molecules can arrange themselves in such a way that the amide groups of one molecule form hydrogen bonds with the amide or nitro groups of a neighboring molecule, leading to the formation of extended hydrogen-bonded networks. These self-assembly processes are of great interest for the development of new materials with tailored properties.

Exploration of Selectivity and Affinity in Molecular Recognition Systems

A key goal in the design of anion receptors is to achieve high selectivity for a specific anion over others that may be present in the same environment. The selectivity of a this compound-based receptor is determined by a combination of factors, including the size and shape of the binding cavity, the arrangement of the hydrogen bond donors, and the electronic properties of the receptor.

The affinity of a receptor for a particular anion is quantified by the association constant (Ka). A higher Ka value indicates a stronger binding interaction. The introduction of the 5-nitro group generally leads to an increase in the binding affinity for a range of anions due to the enhanced acidity of the amide protons.

Studies on various isophthalamide-based receptors have demonstrated that selectivity can be tuned by modifying the structure of the receptor. For instance, creating a more rigid and preorganized binding cavity can enhance selectivity for anions with a complementary geometry. The selectivity of these receptors often follows the basicity of the anions, with more basic anions such as fluoride and acetate showing higher binding affinities. However, steric factors can also play a significant role. For example, a receptor with a small binding cavity may show high selectivity for a small anion like fluoride over larger anions like iodide, even though iodide may have favorable electronic properties for binding.

Table 1: Representative Association Constants (Ka) for Anion Binding by Nitro-Substituted Aromatic Amide Receptors in Organic Solvents.

| Anion | Representative Ka (M-1) |

| F- | High |

| Cl- | Moderate to High |

| Br- | Moderate |

| I- | Low to Moderate |

| CH3COO- | High |

| H2PO4- | Moderate to High |

Note: The values in this table are qualitative and represent general trends observed for this class of compounds. Actual Ka values are highly dependent on the specific receptor structure and the solvent used for the measurement.

The data generally shows that anions with a higher charge density and a more basic character, such as fluoride and acetate, exhibit stronger binding. The selectivity for different anions can be manipulated by altering the steric and electronic properties of the receptor through synthetic modifications.

Crystallographic Analysis and Solid State Structural Investigations of 5 Nitroisophthalamide Compounds

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

A notable example is the crystallographic study of N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate, a derivative of 5-nitroisophthalamide. The analysis revealed that the compound crystallizes in the triclinic space group P1. In the solid state, the carboxylic acid and nitro functional groups are nearly coplanar with the benzene (B151609) ring, with a maximum deviation of 0.0264(9) Å. However, the amide group is twisted out of the plane of the benzene ring by a dihedral angle of 9.22(5)°. nih.gov

The crystallographic data for N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate is summarized in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₆·H₂O |

| Molecular Weight | 272.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.449(3) |

| b (Å) | 8.670(5) |

| c (Å) | 11.051(6) |

| α (°) | 106.581(8) |

| β (°) | 101.466(9) |

| γ (°) | 93.692(4) |

| Volume (ų) | 575.6(5) |

| Z | 2 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

Elucidation of Intermolecular Interactions in Crystalline Networks (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound compounds is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the packing of molecules in the crystal lattice.

While not explicitly detailed for the aforementioned derivative, π-π stacking interactions are a common feature in aromatic compounds. These interactions arise from the attractive, noncovalent forces between aromatic rings. In the broader context of isophthalamides, aromatic stacking is a significant factor in their crystal structures. google.com The presence of the nitro group in this compound can influence the electronic nature of the aromatic ring, which in turn affects the strength and geometry of potential π-π stacking interactions.

Crystallographic Methodologies for Derivative Characterization

The synthesis of derivatives of this compound is a common strategy to modify its chemical and physical properties, for instance, in the development of imaging agents. Single-crystal X-ray diffraction is an indispensable tool for the unambiguous characterization of these new chemical entities.

The process involves growing a single crystal of the derivative of sufficient quality. This crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern produced is collected and analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal. This data allows for the complete elucidation of the molecular structure, confirming the successful synthesis of the desired derivative and providing a detailed picture of its three-dimensional geometry. The structural information obtained is vital for understanding structure-property relationships and for the rational design of new compounds with specific functionalities.

Exploration of Biological Activities and Molecular Mechanisms Associated with 5 Nitroisophthalamide Analogs

Assessment of Antineoplastic Activities and Cellular Targets

A significant body of research has been dedicated to evaluating the antineoplastic or anticancer properties of isophthalamide (B1672271) derivatives. These studies have revealed that certain analogs exhibit potent cytotoxic activity against a variety of cancer cell lines and have begun to elucidate their cellular targets.

One line of investigation has focused on N¹,N³-bis(1-oxopropan-2-yl)isophthalamide-based derivatives. nih.gov A series of these compounds were synthesized and tested against colon, lung, and breast tumor cell lines. nih.gov Among these, one compound, designated as compound 5 , demonstrated the most significant and specific anticancer activity while showing a favorable safety profile on normal cell lines. nih.gov Further studies to understand its mode of action included in vitro enzyme assays and the examination of several apoptotic parameters. nih.gov

Other research has explored the combination of the isophthalamide motif with other bioactive heterocyclic systems. For example, derivatives incorporating 2-oxoindoline, 1,3,4-oxadiazole, and thiazole (B1198619) scaffolds have been shown to exhibit significant antitumor activities through various mechanisms. nih.gov This molecular hybridization approach aims to enhance the pharmacokinetic properties and efficacy of the resulting compounds. nih.gov

The epidermal growth factor receptor (EGFR) has been identified as a key cellular target for some isophthalamide derivatives. nih.gov Molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with EGFR. nih.gov For instance, certain isophthalamide derivatives were shown to have binding interactions with the amino acid Met769 in the EGFR active site, similar to the known EGFR inhibitor erlotinib. nih.gov Some of these novel compounds exhibited more potent suppression activity against the mutated EGFRT790M than the wild-type EGFR. nih.gov

Furthermore, the pro-apoptotic activity of isoxazole (B147169) derivatives, which can be considered structurally related to isophthalamides in the context of heterocyclic chemistry, has been investigated. nih.gov These compounds were found to induce both early and late apoptosis in cancer cells. nih.gov

Table 2: Antineoplastic Activity of Selected Isophthalamide and Related Derivatives

| Derivative Class | Cancer Cell Line(s) | Cellular Target(s) / Mechanism(s) |

| N¹,N³-bis(1-oxopropan-2-yl)isophthalamide | Colon, Lung, Breast | Induction of apoptosis |

| Isophthalamide with 2-oxoindoline group | Not specified | EGFR inhibition (interaction with Met769) |

| Isoxazole derivatives | K562, U251-MG, T98G | Induction of apoptosis |

Research into Antimalarial Efficacy and Haemozoin Inhibition Pathways

While direct research on 5-nitroisophthalamide and its close analogs for antimalarial activity is limited, studies on structurally related phthalimide (B116566) derivatives provide valuable insights into the potential of this chemical class against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Phthalimide analogs have been explored as potential antimalarial candidates, with some compounds demonstrating promising activity. nih.gov Functionalized phthalimides represent a bioactive scaffold that can be readily modified to develop new therapeutic agents. nih.gov Research has shown that certain phthalimide analogs are active against various strains of P. falciparum and can affect different stages of the parasite's life cycle. nih.gov

One study focused on the design and synthesis of N-phenyl phthalimide derivatives, which were found to have inhibitory activities against both sensitive and resistant strains of P. falciparum in the low micromolar range. wisc.edu The most promising inhibitor from this study, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 10) , exhibited a slow-acting mechanism similar to the known antimalarial drug atovaquone. wisc.edu Enzymatic assays indicated that this compound inhibits the P. falciparum cytochrome bc1 complex, a key component of the parasite's mitochondrial electron transport chain. wisc.edu

Hemozoin formation is another critical pathway in the malaria parasite that is a target for many antimalarial drugs. mdpi.com During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. mdpi.com To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin. mdpi.com Inhibition of this detoxification process leads to the accumulation of free heme, which is toxic to the parasite. mdpi.com While there is no direct evidence of isophthalamide derivatives inhibiting hemozoin formation, this remains a plausible and unexplored mechanism of action for this class of compounds, should they be found to possess antimalarial activity.

The findings from phthalimide research suggest that the broader class of aromatic amides, including isophthalamides, could be a promising area for the development of new antimalarial agents. Future research should focus on synthesizing and screening isophthalamide derivatives for antiplasmodial activity and investigating their potential to inhibit key parasite pathways such as the cytochrome bc1 complex and hemozoin formation.

Mechanistic Elucidation of Bioactivity through Molecular Interactions

Understanding the molecular interactions between a compound and its biological target is crucial for elucidating its mechanism of action and for the rational design of more potent and selective drugs. In the context of isophthalamide derivatives, molecular modeling and structure-activity relationship (SAR) studies have been instrumental in shedding light on their bioactivity.

Molecular docking has been a key tool in understanding how isophthalamide analogs exert their antineoplastic effects. For example, docking studies of isophthalamide derivatives targeting the epidermal growth factor receptor (EGFR) have revealed specific binding interactions within the enzyme's active site. nih.gov It was found that an isophthalamide derivative with a 2-oxoindoline group formed two hydrogen bonds with the amino acid Met769, an interaction also observed with the established EGFR inhibitor erlotinib. nih.gov This provides a molecular basis for the observed inhibitory activity.

SAR studies are fundamental to understanding how different functional groups and structural modifications influence the biological activity of isophthalamide derivatives. For instance, in the development of antimicrobial polyhalo isophthalonitrile derivatives, a preliminary SAR analysis was conducted to guide the synthesis of more effective compounds. nih.gov Similarly, for antineoplastic derivatives, SAR studies have helped to identify the structural features that contribute to higher cytotoxic activity against cancer cells. nih.gov

The combination of computational methods like molecular docking with experimental biological data allows for a detailed understanding of the molecular interactions driving the bioactivity of this compound analogs and related compounds. This knowledge is invaluable for the future design of novel therapeutic agents with improved efficacy and target specificity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Nitroisophthalamide Derivatives

Systematic Functionalization of the Isophthalamide (B1672271) Scaffold

The systematic functionalization of the 5-nitroisophthalamide scaffold is a key strategy for generating chemical diversity and exploring structure-activity relationships (SAR). This process involves the targeted modification of the core structure at specific positions, primarily at the two amide nitrogen atoms (N1, N3) and, to a lesser extent, on the aromatic ring itself.

The most common approach involves the reaction of 5-nitroisophthaloyl dichloride (the acid chloride derivative of 5-nitroisophthalic acid) with a wide array of primary or secondary amines. This allows for the introduction of two identical or different substituents on the amide groups. For example, a process has been developed for the synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, a key intermediate in the production of iodinated X-ray contrast agents like iopamidol. google.com This synthesis reacts 5-nitroisophthalic acid dimethyl ester with 1-aminopropane-2,3-diol. google.com This method highlights a pathway to introduce functionalized alkyl chains onto the amide nitrogens.

A generalized scheme for this functionalization is presented below:

Table 1: General Synthetic Scheme for N,N'-Disubstituted this compound Derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| 5-Nitroisophthaloyl dichloride | 2 equivalents of a primary/secondary amine (R-NH₂) | N,N'-disubstituted-5-nitroisophthalamide |

This modular approach enables the creation of large libraries of compounds where the 'R' groups can be systematically varied to probe their effects on the molecule's properties. Modifications can include altering chain length, introducing branching, adding cyclic moieties (aliphatic or aromatic), and incorporating various functional groups (e.g., hydroxyls, ethers, halogens) to fine-tune properties like solubility, lipophilicity, and electronic character.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the scaffold. The nitro group itself is a critical pharmacophore in many classes of bioactive molecules, often essential for antimicrobial or antiparasitic activity. nih.govresearchgate.net Its strong electron-withdrawing nature can delocalize π-electrons of the benzene (B151609) ring, making the compound susceptible to enzymatic reduction within target cells. nih.govasm.org This reduction can produce toxic intermediates, such as nitroso and hydroxylamine (B1172632) species, which can damage cellular macromolecules like DNA, leading to cell death. nih.gov

Studies on various nitroaromatic compounds have consistently shown that the biological activity is not solely dependent on the nitro group but is modulated by other substituents.

Electronic Effects : The introduction of additional electron-withdrawing or electron-donating groups on the aromatic ring or on the N-alkyl/aryl substituents can alter the reduction potential of the nitro group, thereby affecting its activation and potency. Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds frequently show a correlation between electronic parameters (like the Hammett constant, σ) and biological activity. nih.gov For instance, in a series of 5-nitrofuran derivatives, electronic factors were found to be a significant contributor to their antibacterial activity. nih.gov

The following table summarizes hypothetical SAR trends for this compound derivatives based on established principles from related nitroaromatic compounds.

Table 2: Predicted Impact of Substituents on the Biological Activity of this compound Derivatives

| Substituent Type at Amide 'N' | Predicted Effect on Lipophilicity | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Small alkyl chains (e.g., -CH₃, -C₂H₅) | Moderate increase | Variable | Balances solubility and membrane permeability. |

| Long alkyl chains (e.g., >C₄H₉) | High increase | Potential decrease after optimum | May increase membrane permeability but could reduce aqueous solubility or exceed optimal size for target binding. mdpi.com |

| Hydrophilic groups (e.g., -CH₂CH₂OH) | Decrease | Potentially enhanced | Improves aqueous solubility; may form additional hydrogen bonds with the target. |

| Aromatic rings (e.g., -Phenyl) | Significant increase | Dependent on substitution | Can engage in π-stacking interactions with the target; electronic effects of ring substituents are critical. |

Correlation of Structural Modifications with Supramolecular Recognition Properties

The isophthalamide unit is a powerful motif in supramolecular chemistry due to its well-defined geometry and capacity for forming robust and directional hydrogen bonds via the amide N-H donors and C=O acceptors. The introduction of a nitro group at the 5-position significantly modulates these properties. The electron-withdrawing nature of the NO₂ group increases the acidity of the amide N-H protons, making them stronger hydrogen bond donors.

Structural modifications, particularly to the N-substituents, directly influence the self-assembly and molecular recognition capabilities of these compounds.

Self-Assembly : Simple N,N'-dialkyl-5-nitroisophthalamides can self-assemble into tapes, sheets, or helical structures stabilized by intermolecular N-H···O=C hydrogen bonds. The size and shape of the alkyl or aryl substituents dictate the packing arrangement in the solid state and the stability of aggregates in solution.

Host-Guest Chemistry : By incorporating the this compound unit into larger macrocyclic or acyclic structures, host molecules can be created that recognize and bind specific guest species. The nitro group can act as a weak hydrogen bond acceptor and its electronic influence can be transmitted to other binding sites within the host. rsc.org A strategy of encapsulating poly-nitro components through supramolecular self-assembly has been shown to improve the thermal stability of the entrapped molecules, demonstrating the strength of the non-covalent interactions, including hydrogen bonds, that the frameworks can establish. rsc.org

The strength and pattern of hydrogen bonding are critical. The interplay between intramolecular and intermolecular hydrogen bonds can stabilize specific conformations. nih.gov In benzamide (B126) derivatives, the network of intermolecular hydrogen bonds is key to their crystal structure and properties. mdpi.com Modifications to the this compound scaffold would similarly alter these networks, thereby controlling the resulting supramolecular architecture.

Computational and Cheminformatics Approaches in SAR/SPR Analysis

Computational modeling and cheminformatics are indispensable tools for analyzing and predicting the SAR and SPR of this compound derivatives, accelerating the design of new compounds with desired properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For nitroaromatic compounds, QSAR models often use descriptors related to:

Electronic Properties : Such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), atomic charges, and dipole moment. A lower E-LUMO is often correlated with higher activity for nitroaromatics, as it indicates a greater ease of accepting an electron, which is the first step in the reductive activation of the nitro group. lew.ro

Hydrophobicity : Typically represented by the partition coefficient (logP).

Steric/Topological Properties : Descriptors like molecular weight, volume, and connectivity indices that describe the size and shape of the molecule.

A general QSAR equation can be expressed as: Biological Activity = f(Electronic, Hydrophobic, Steric descriptors)

Table 3: Common Descriptors Used in QSAR Analysis of Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Information Provided | Relevance to Activity |

|---|---|---|---|

| Electronic | E-LUMO | Energy of the lowest unoccupied molecular orbital | Ease of nitro group reduction (activation). lew.ro |

| Electronic | Atomic Charge on Nitro Group | Electron density on the NO₂ group | Reflects the electronic influence of other substituents. |

| Hydrophobic | logP | Water-octanol partition coefficient | Governs membrane transport and hydrophobic interactions with the target. |

Cheminformatics approaches, such as pharmacophore mapping and molecular docking, provide further insights. drugdesign.orglongdom.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). For instance, in a study on 5-nitro benzimidazole (B57391) derivatives, docking was used to predict binding to the AT2 receptor, guiding the synthesis of compounds with potential vasorelaxant activity. scholarsresearchlibrary.com This approach could be used to screen virtual libraries of this compound derivatives to prioritize those with the highest predicted binding affinity for a specific biological target.

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model for a series of active this compound derivatives could be built and used to search databases for new and structurally diverse compounds with a similar activity profile.

These computational tools allow researchers to rationalize experimental findings and make informed predictions, thereby reducing the time and cost associated with the synthesis and testing of new chemical entities. nih.govnih.gov

Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of 5 Nitroisophthalamide

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., LC-UV, GC-MS)

Chromatographic techniques are the cornerstone for separating 5-Nitroisophthalamide from its synthetic precursors, by-products, and degradation products. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte and its impurities.

Liquid Chromatography with Ultraviolet Detection (LC-UV): High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. mdpi.com The separation is typically achieved on a reversed-phase column where the polar mobile phase interacts with the nonpolar stationary phase. globalresearchonline.net The nitroaromatic structure of this compound contains chromophores that absorb UV radiation, allowing for sensitive detection and quantification. waters.com In the analysis of related compounds, such as N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, HPLC has been successfully used to monitor reaction progress and determine product purity, quantifying the main diamide (B1670390) product and separating it from impurities like acid amides and amide esters. google.com By adjusting mobile phase composition, pH, and column type, the method can be optimized to resolve closely related substances. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable impurities that may be present in this compound research samples, GC-MS is a highly specific and sensitive technique. particle.dk While the parent compound may require derivatization to increase its volatility, certain low molecular weight impurities or residual solvents from synthesis are readily analyzable by GC. The gas chromatograph separates individual components, which are then ionized and detected by the mass spectrometer. nih.gov This provides not only quantification but also structural information based on the mass spectrum, making GC-MS an excellent tool for identifying unknown trace impurities. tdi-bi.com Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the sample matrix. fda.gov

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | LC-UV Method (Illustrative) | GC-MS Method (Illustrative for Volatile Impurities) |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) | Helium, Constant Flow |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (Scan Mode) |

| Injection Volume | 10 µL | 1 µL (Splitless) |

| Oven Program | Isothermal at 35°C | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS Ion Source | N/A | Electron Ionization (EI) at 70 eV |

| MS Mass Range | N/A | 40-500 amu |

Spectroscopic Methods for Structural Confirmation and Impurity Profiling in Research Samples (e.g., High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the elemental composition of the parent molecule and its related substances with high accuracy. sepscience.com Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of a unique elemental formula and distinguishing between compounds with the same nominal mass. nih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful technique for impurity profiling. sepscience.com As components elute from the LC column, they are ionized (e.g., via electrospray ionization - ESI) and analyzed by the high-resolution mass analyzer. chromatographyonline.com

Tandem mass spectrometry (MS/MS) experiments on an HRMS platform can provide further structural details. globalresearchonline.net The molecular ion of this compound or a suspected impurity can be isolated, fragmented, and the resulting fragment ions measured with high mass accuracy. This fragmentation pattern provides a fingerprint that helps to elucidate the chemical structure. nih.gov This approach is invaluable for identifying process-related impurities, such as those arising from incomplete reactions or side reactions during synthesis, and for characterizing degradation products formed during stability studies. google.comjustia.com

Table 2: Hypothetical High-Resolution MS/MS Fragmentation Data for this compound Molecular Formula: C₈H₅N₃O₄, Exact Mass: 207.0229

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Formula | Proposed Neutral Loss |

|---|---|---|---|

| 208.0302 [M+H]⁺ | 191.0245 | C₈H₄N₂O₄ | NH₃ (Ammonia) |

| 208.0302 [M+H]⁺ | 163.0291 | C₇H₄N₂O₃ | H₂O + CO + NH |

| 208.0302 [M+H]⁺ | 149.0135 | C₇H₃NO₃ | CONH₂ + NO |

Validation of Analytical Procedures for Accuracy, Precision, and Linearity in Research Contexts

Validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. europa.eu For research-grade characterization, this involves demonstrating that the method is accurate, precise, and linear over a specified range. Current time information in Bangalore, IN.

Accuracy: This expresses the closeness of the test result to a true or accepted reference value. sysrevpharm.org Accuracy is typically assessed by analyzing a sample of known purity (e.g., a certified reference material) or by spiking a sample matrix with a known amount of the analyte and calculating the percent recovery. europa.eu For this compound, this would involve multiple determinations at different concentration levels across the specified range. europa.eu

Precision: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. sysrevpharm.org It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short time interval. Current time information in Bangalore, IN.

Intermediate Precision: Expresses the variation within a single laboratory, considering different days, analysts, or equipment. Current time information in Bangalore, IN.

Reproducibility: Assesses the precision between different laboratories, which is crucial for standardizing a method. Current time information in Bangalore, IN. Precision is typically expressed as the variance, standard deviation, or relative standard deviation (RSD) of the measurements. Current time information in Bangalore, IN.

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org For this compound, this would be established by analyzing a series of dilutions of a stock solution. A minimum of five concentrations is generally recommended to demonstrate linearity, which is often evaluated by the correlation coefficient (r) and y-intercept of the regression line. europa.eu

| Range | Confirmed by accuracy, precision, and linearity data | 80% to 120% of the nominal concentration |

Trace Analysis and Detection Limit Methodologies for Related Substances

The control of impurities is critical in research materials. Trace analysis focuses on detecting and quantifying impurities at very low levels, often in the parts-per-million (ppm) range or lower. nih.govtaylorfrancis.com Methodologies for trace analysis must be highly sensitive and specific.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eu It is often determined based on the signal-to-noise ratio (S/N), typically where S/N is 3:1, or by calculating the standard deviation of the response of blank samples. fda.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu The LOQ is a critical parameter for methods used to control impurities. It can be established by an S/N ratio of 10:1 or by demonstrating that the method exhibits acceptable precision and accuracy at that concentration level. fda.gov

For this compound, potential impurities could include unreacted starting materials like 5-nitroisophthalic acid, intermediates, or by-products such as 3-carbamoyl-5-nitrobenzoic acid. google.com Developing trace analysis methods for these related substances involves optimizing chromatographic conditions for maximum resolution and using highly sensitive detectors like mass spectrometers operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity for target impurities. tdi-bi.com

Table 4: Illustrative Detection and Quantitation Limits for Potential Impurities

| Compound Name | Analytical Technique | Limit of Detection (LOD) (Illustrative) | Limit of Quantitation (LOQ) (Illustrative) |

|---|---|---|---|

| 5-Nitroisophthalic acid | LC-MS/MS | 0.01 µg/mL | 0.03 µg/mL |

| 3-Carbamoyl-5-nitrobenzoic acid | LC-MS/MS | 0.02 µg/mL | 0.06 µg/mL |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide |

| 5-Nitroisophthalic acid |

| 3-Carbamoyl-5-nitrobenzoic acid |

| Dimethyl 5-nitroisophthalate |

| Ammonia |

| Carbon Monoxide |

| Nitric Oxide |

| Nitrogen Dioxide |

| Formic Acid |

| Acetonitrile |

| Helium |

Applications of 5 Nitroisophthalamide in Advanced Materials Science and Engineering

Integration into Supramolecular Materials and Assemblies

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Key to this field is the design of molecular building blocks that can self-assemble into complex architectures. While various aromatic and amide-containing molecules are explored for their potential in creating such materials, specific studies detailing the integration of 5-Nitroisophthalamide into supramolecular assemblies are not readily found in prominent research. The nitro group and two amide functionalities on the isophthalamide (B1672271) core could theoretically participate in hydrogen bonding and other non-covalent interactions, suggesting potential as a building block. However, dedicated research to explore and characterize these potential supramolecular structures has not been significantly reported.

Role as a Building Block in Functional Polymer Chemistry

Functional polymers, which possess specific chemical groups that impart desired properties, are crucial in materials science. The synthesis of these polymers often relies on the use of carefully designed monomers. This compound, with its reactive sites, could potentially serve as a monomer or a precursor to monomers for the synthesis of functional polymers. For instance, the nitro group could be chemically modified to introduce other functionalities. However, a review of the scientific literature does not reveal significant instances of this compound being employed as a primary building block in the synthesis of functional polymers for advanced materials applications. Its primary documented use appears to be as an intermediate in the synthesis of other chemical compounds, such as imaging agents, rather than as a monomer for polymerization.

Potential in Sensor Development and Molecular Devices

The development of chemical sensors and molecular devices often leverages molecules that can interact with specific analytes or respond to external stimuli, leading to a detectable signal. The functional groups present in this compound could theoretically be harnessed for such purposes. For example, the nitroaromatic system can be electrochemically active, and the amide groups can participate in hydrogen bonding interactions, which are principles often used in sensor design. Despite this theoretical potential, there is a lack of published research demonstrating the application of this compound in the fabrication of sensors or molecular devices.

Exploration in Composite Materials and Nanotechnology

Nanotechnology and the development of composite materials involve the integration of various components at the nanoscale to create materials with enhanced properties. While a wide array of organic molecules and polymers are used as matrices, fillers, or surface modifiers in these applications, there is no significant body of research that details the exploration or use of this compound in the formulation of composite materials or in nanotechnology applications.

Intellectual Property Landscape and Patent Driven Research Trends for 5 Nitroisophthalamide

Identification of Patented Synthetic Routes and Derivative Classes

The patented synthetic routes to derivatives of 5-nitroisophthalamide are highly convergent and primarily focus on the amidation of a 5-nitroisophthalate precursor.

Patented Synthetic Route:

The most commonly patented synthetic pathway involves a two-step process:

Amidation: Dimethyl 5-nitroisophthalate is reacted with an amino alcohol, such as 3-amino-1,2-propanediol (B146019) or 2-amino-1,3-propanediol, in a suitable solvent like methanol (B129727) or 2-methoxyethanol. This reaction yields the corresponding N,N'-disubstituted-5-nitroisophthalamide. The reaction is often carried out at elevated temperatures.

Reduction: The resulting this compound derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amine. Common catalysts for this step include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Derivative Classes:

The patented derivatives of this compound are almost exclusively N,N'-disubstituted amides. The nature of the substituent (R group) on the amide nitrogens is a key area of variation and patent claims. The most prevalent class of derivatives are those where the R group is a dihydroxypropyl moiety, which is a crucial structural feature for the final iodinated contrast agents.

Table 2: Patented Derivative Classes of this compound

| Derivative Class | General Structure | Key Substituents (R) |

|---|---|---|

| N,N'-bis(dihydroxypropyl)-5-nitroisophthalamides | 5-NO₂-C₆H₃-(CONH-R)₂ | -CH₂(CHOH)CH₂OH (from 3-amino-1,2-propanediol) |

| -CH(CH₂OH)₂ (from 2-amino-1,3-propanediol) |

Assessment of Innovation Hotspots from Patent Data

An analysis of the geographical distribution of patent filings and the affiliations of inventors and assignees reveals clear innovation hotspots.

Geographical Hotspots:

The majority of patenting activity for this compound and its derivatives has historically been concentrated in regions with strong pharmaceutical and chemical manufacturing industries. The primary jurisdictions for patent filings include:

Europe: A significant number of foundational and improvement patents have been filed with the European Patent Office (EPO). Countries with a strong presence in this field include Norway, Italy, and Germany.

United States: The United States Patent and Trademark Office (USPTO) is another major destination for patent applications related to these compounds, reflecting the large market for diagnostic imaging agents in the U.S.

Japan and China: More recent patenting activity has seen an increase in filings in Asian markets, particularly in China, as the healthcare sector in these regions expands.

Institutional Hotspots:

The innovation in this field has been driven by a small number of specialized companies in the diagnostic imaging sector. These companies have been the primary assignees on the key patents, indicating their central role in the research and development of these compounds.

GE Healthcare (formerly Nycomed Imaging and Amersham): This entity holds a significant portfolio of patents related to the synthesis of iodinated contrast agents, with this compound derivatives as key intermediates.

Bracco Imaging S.p.A.: A leading company in the diagnostic imaging field, Bracco has also been a major contributor to the patent landscape for these intermediates.

Mallinckrodt LLC: This company also holds patents related to the preparation of intermediates for contrast media.

The concentration of patents among these few major corporations suggests that the field is mature, with a high barrier to entry for new players due to the existing intellectual property.

Strategic Implications for Future Academic Research and Development

The well-established patent landscape for this compound as an intermediate for X-ray contrast media has several strategic implications for future research and development.

For Academic Research:

Limited "Freedom to Operate" for Commercialization: The extensive patent protection around the existing synthetic routes and applications means that academic researchers aiming to commercialize new processes or derivatives in this specific area will face significant intellectual property hurdles.

Focus on Novel, Non-Infringing Synthetic Methods: A potential avenue for academic research could be the development of entirely new synthetic pathways to 5-amino-isophthalamide (B1271749) derivatives that circumvent the existing patented methods. This could include, for example, novel catalytic systems or the use of different starting materials.

Exploration of Alternative Applications: Given that the patent landscape is heavily focused on contrast media, a strategic direction for academic research could be to explore entirely new applications for this compound and its derivatives. The presence of the nitro group and the isophthalamide (B1672271) core could lend itself to applications in materials science (e.g., as a monomer for specialty polymers) or as a scaffold for medicinal chemistry, areas that appear to be underexplored in the patent literature.

For Industrial Research and Development:

Incremental Process Improvements: For companies already active in the field, future R&D is likely to focus on incremental improvements to the existing manufacturing processes to enhance efficiency and reduce costs. This could involve optimizing reaction conditions, developing more effective catalysts, or implementing continuous manufacturing processes.

Lifecycle Management of Existing Products: As the foundational patents for the synthesis of these intermediates expire, companies will likely focus on strategies to extend the product lifecycle of their contrast agents. This could involve patenting new formulations or second-generation derivatives with improved properties.

In-licensing and Collaboration: Companies seeking to enter this market may find it more strategic to license existing intellectual property from the established players rather than attempting to develop a completely new, non-infringing process from scratch. Collaboration with academic groups on novel synthetic methods could also be a viable strategy.

Q & A

Basic: What are the established synthetic pathways for 5-Nitroisophthalamide, and how can researchers optimize yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nitration of isophthalamide precursors or functionalization of nitro-substituted intermediates. Key steps include:

- Precursor Selection : Use isophthalic acid derivatives as starting materials, with nitration under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration) .

- Purity Optimization : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC or NMR spectroscopy. Evidence of purity ≥95% is required for reliable biological assays .

- Yield Improvement : Adjust stoichiometric ratios (e.g., nitrating agent:precursor) and reaction time. Pilot-scale trials with in-process monitoring (TLC or FTIR) are recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Analyze nitro group resonance (δ ~8.5–9.0 ppm for aromatic protons) and amide protons (δ ~6.5–7.5 ppm). Compare with reference spectra for structural confirmation .

- FTIR : Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (expected [M+H]+: 225.06 g/mol) and rule out impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Conflicting data (e.g., IC50 variability in enzyme inhibition assays) often arise from:

- Experimental Variability : Standardize assay conditions (pH, temperature, solvent) and validate against positive controls (e.g., known inhibitors). Replicate experiments ≥3 times .

- Compound Stability : Test degradation under assay conditions (e.g., via LC-MS) to rule out artifactual results. Storage at –20°C in inert atmospheres is advised .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Report confidence intervals and effect sizes .

Advanced: What strategies are effective for studying this compound’s molecular interactions (e.g., protein binding)?

Methodological Answer:

- Computational Modeling : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding sites. Validate with mutagenesis studies .

- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .

- Crystallography : Co-crystallize with target proteins (if feasible) and resolve structures at ≤2.0 Å resolution. Deposit data in the PDB for peer validation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic/nitro-containing waste with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous chemicals .

- Emergency Procedures : Maintain spill kits (absorbent materials, neutralizing agents) and train staff in first-aid measures (e.g., eye flushing with water for 15 minutes) .

Advanced: How can researchers design robust in vitro/in vivo studies to evaluate this compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro : Use Caco-2 cell monolayers for permeability assays. Measure Papp values and compare with reference drugs (e.g., metoprolol for high permeability) .

- In Vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Calculate AUC, t1/2, and bioavailability .

- Ethical Compliance : Obtain approval from ethics committees (e.g., NREC) and adhere to ARRIVE guidelines for animal studies .

Basic: What are the best practices for documenting and reporting experimental procedures involving this compound?

Methodological Answer:

- Detailed Protocols : Include reagent sources (e.g., TCI America), purity grades, and instrument calibration data. Specify batch numbers for reproducibility .

- Data Archiving : Deposit raw spectral data (NMR, MS) in supplementary materials or repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Negative Results : Report failed syntheses or inconclusive assays to prevent redundant efforts by other researchers .

Advanced: How can computational chemistry enhance the understanding of this compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., nitro group electrophilicity) .

- Degradation Pathways : Simulate hydrolysis/oxidation under physiological conditions (Gaussian or ORCA software). Validate with accelerated stability studies .

- Solubility Prediction : Use COSMO-RS models to estimate logP and aqueous solubility. Compare with experimental shake-flask method results .

Basic: What literature search strategies are recommended for compiling existing research on this compound?

Methodological Answer:

- Keyword Optimization : Combine terms like “this compound synthesis,” “spectroscopic characterization,” and “biological activity” with Boolean operators (AND/OR) .

- Database Selection : Prioritize PubMed, SciFinder, and Reaxys. Avoid non-peer-reviewed sources (e.g., ) .

- Citation Tracking : Use tools like Web of Science to identify seminal papers and recent reviews. Export references to EndNote or Zotero for organization .